2-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{[4-(2-fluorobenzoyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.13321961 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Marine-Derived Actinomycete and Antivirus Activity
Research on diketopiperazine derivatives from marine-derived actinomycetes, specifically Streptomyces sp. FXJ7.328, has unveiled compounds with significant biological activities. These include modest antivirus activity against the influenza A (H1N1) virus, highlighting the potential of marine-derived compounds in antiviral research (Wang et al., 2013).
Luminescent Properties and Electron Transfer
Novel piperazine substituted naphthalimide compounds have been synthesized, demonstrating significant fluorescence quantum yields and photo-induced electron transfer properties. This research suggests potential applications in the development of pH probes and fluorescence quenching mechanisms, beneficial for biochemical and medical imaging applications (Gan et al., 2003).
Crystal Structures and Intermolecular Interactions
The study of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors has provided insights into the molecular structures and intermolecular interactions of related compounds. Understanding these interactions is crucial for the design of new inhibitors with enhanced efficacy (Li et al., 2005).
Palladium-Catalyzed Synthesis
A palladium-catalyzed aminocarbonylation method has been developed for producing 2-substituted isoindole-1,3-diones, showcasing an efficient one-step approach to synthesize this class of heterocycles. This methodology, which tolerates a variety of functional groups, opens new avenues for the synthesis of complex molecular architectures (Worlikar & Larock, 2008).
Photophysical Properties and DFT Analysis
Excited-state intramolecular proton transfer (ESIPT) inspired fluorescent chromophores have been synthesized, demonstrating sensitivity to solvent polarity and high thermal stability. These findings, supported by Density Functional Theory (DFT) computations, provide valuable information for designing new fluorescent materials for sensing and imaging applications (Deshmukh & Sekar, 2015).
Novel Synthesis Methods and Biological Evaluation
Research into the synthesis of novel N-phenylphthalimide compounds with herbicidal activity showcases innovative methods for creating more potent agricultural chemicals. The exploration of economical and commercially viable synthesis routes for these compounds is vital for developing new herbicides (Hai, 2007).
Properties
IUPAC Name |
2-[[4-(2-fluorobenzoyl)piperazin-1-yl]methyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-17-8-4-3-7-16(17)18(25)23-11-9-22(10-12-23)13-24-19(26)14-5-1-2-6-15(14)20(24)27/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSLUOKGRCSCES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.